molecular formula C11H14O3 B8670895 1-(2-(2-Methoxyethoxy)phenyl)ethanone

1-(2-(2-Methoxyethoxy)phenyl)ethanone

Cat. No.: B8670895
M. Wt: 194.23 g/mol
InChI Key: WOTNPQUZLINFRX-UHFFFAOYSA-N
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Description

1-(2-(2-Methoxyethoxy)phenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with a 2-methoxyethoxy group at the ortho position and an acetyl group. This compound belongs to the hydroxyacetophenone family, characterized by their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O3/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

WOTNPQUZLINFRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCOC

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 1-(2-(2-Methoxyethoxy)phenyl)ethanone with key analogs, highlighting substituent variations, molecular weights, and properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities
This compound 2-(2-Methoxyethoxy)phenyl C₁₁H₁₄O₃ 194.23 Enhanced solubility (predicted)
1-(2-Hydroxy-4-methoxyphenyl)ethanone 2-Hydroxy-4-methoxyphenyl C₉H₁₀O₃ 166.17 Antifungal activity
1-(2-Hydroxy-6-methoxyphenyl)ethanone 2-Hydroxy-6-methoxyphenyl C₉H₁₀O₃ 166.17 NMR-documented stability
1-[2-Hydroxy-4-(MEM)phenyl]ethanone 2-Hydroxy-4-(methoxyethoxymethoxy) C₁₂H₁₆O₅ 240.26 High solubility in polar solvents
1-(2-Methoxy-5-methylphenyl)ethanone 2-Methoxy-5-methylphenyl C₁₀H₁₂O₂ 164.20 Lipophilic, structural similarity (0.92)

Key Observations :

  • Solubility: The 2-methoxyethoxy group in the target compound likely improves water solubility compared to methyl or simple methoxy substituents, as seen in analogs like 1-[2-Hydroxy-4-(MEM)phenyl]ethanone, which exhibits high solubility due to ether linkages .
  • Spectral Data: Analogs such as 1-(2-Hydroxy-6-methoxyphenyl)ethanone provide well-documented NMR and MS spectra, aiding in structural validation .

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